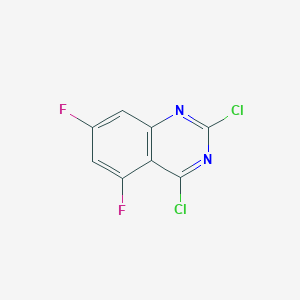

2,4-Dichloro-5,7-difluoroquinazoline

Descripción

Significance of Polyhalogenated Quinazoline (B50416) Architectures in Contemporary Synthetic Chemistry

Polyhalogenated quinazolines serve as versatile precursors in the synthesis of a wide array of functionalized derivatives. The presence of multiple halogen atoms, particularly chlorine, at the 2 and 4 positions, provides reactive sites for nucleophilic substitution reactions. This allows for the strategic introduction of various substituents, leading to the construction of complex molecular architectures. These derivatives are of great interest in medicinal chemistry and materials science. researchgate.net For instance, many quinazoline derivatives are being explored for their potential as kinase inhibitors in cancer therapy.

Overview of Strategic Research Directions for Dihalogenated Difluoroquinazolines

Research into dihalogenated difluoroquinazolines is driven by the quest for novel compounds with tailored properties. Key research directions include:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient, cost-effective, and environmentally friendly methods for the synthesis of these compounds. This includes the use of novel catalysts and reaction conditions.

Exploration of Chemical Reactivity: A thorough understanding of the reactivity of the C-Cl bonds in the presence of the fluorine substituents is crucial for designing synthetic pathways to new derivatives.

Medicinal Chemistry Applications: A significant focus is on the synthesis and biological evaluation of novel quinazoline derivatives as potential therapeutic agents. The unique substitution pattern of 2,4-Dichloro-5,7-difluoroquinazoline makes it an attractive scaffold for drug discovery programs.

Materials Science: The incorporation of highly halogenated quinazolines into larger molecular systems is being investigated for the development of new materials with specific electronic and photophysical properties. researchgate.net

Due to the limited direct information on this compound, the following sections will draw upon established synthetic routes and chemical principles from closely related and well-documented halogenated quinazolines.

Interactive Data Table: Properties of Related Halogenated Quinazolines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Precursor |

| 2,4-Dichloro-7-fluoroquinazoline | C₈H₃Cl₂FN₂ | 217.03 | 2-Amino-4-fluorobenzoic acid nih.gov |

| 2,4-Dichloro-5-fluoroquinazoline | C₈H₃Cl₂FN₂ | 217.03 | 5-Fluoroquinazoline-2,4(1H,3H)-dione chemicalbook.com |

| 2,4-Dichloroquinazoline (B46505) | C₈H₄Cl₂N₂ | 199.04 | 2,4(1H,3H)-quinazolinedione chemicalbook.com |

| 4-Chloro-5,7-difluoroquinazoline | C₈H₃ClF₂N₂ | 200.57 | Not specified |

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C8H2Cl2F2N2 |

|---|---|

Peso molecular |

235.01 g/mol |

Nombre IUPAC |

2,4-dichloro-5,7-difluoroquinazoline |

InChI |

InChI=1S/C8H2Cl2F2N2/c9-7-6-4(12)1-3(11)2-5(6)13-8(10)14-7/h1-2H |

Clave InChI |

MGCSHQRFUIAIDV-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C2=C1N=C(N=C2Cl)Cl)F)F |

Origen del producto |

United States |

Synthetic Methodologies for 2,4 Dichloro 5,7 Difluoroquinazoline

Precursor Synthesis and Halogenation Routes

The foundation of the synthesis lies in the preparation of a difluorinated anthranilic acid derivative, which serves as the primary building block for the quinazoline (B50416) scaffold.

The logical starting material for the synthesis of 2,4-dichloro-5,7-difluoroquinazoline is 2-amino-4,6-difluorobenzoic acid. This compound provides the necessary fluorine atoms at the desired positions on the benzene (B151609) ring. The synthesis of such fluorinated anthranilic acids can be accomplished through various established organic chemistry methods. For instance, the synthesis of 2-amino-4,5-difluorobenzoic acid has been reported starting from 5,6-difluoro-1H-indole-2,3-dione. nih.gov In a typical procedure, the indole-2,3-dione is treated with hydrogen peroxide in a basic solution, leading to oxidative cleavage and the formation of the corresponding anthranilic acid. nih.gov Similar strategies can be adapted for the synthesis of other isomers of difluoro-aminobenzoic acids.

The construction of the quinazoline ring system is a critical step. A common and effective method is the cyclocondensation of a 2-aminobenzoic acid derivative. This approach leads to the formation of a quinazolinedione, a stable intermediate that can be further modified. There are several reagents that can be used for the cyclization, including urea (B33335), cyanates, and phosgene (B1210022) or its equivalents.

Following a procedure analogous to the synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione, 2-amino-4,6-difluorobenzoic acid can be converted to 5,7-difluoroquinazoline-2,4(1H,3H)-dione. nih.gov This reaction typically involves treating the aminobenzoic acid with a source of the C2 and N3 atoms of the quinazoline ring, such as sodium or potassium cyanate, in an aqueous acidic medium. The reaction proceeds through the formation of a urea derivative which then undergoes intramolecular cyclization upon heating or treatment with base to form the stable quinazolinedione ring. nih.govcphi-online.com

Table 1: Synthesis of 5,7-Difluoroquinazoline-2,4(1H,3H)-dione

| Reactant | Reagents | Solvent | Key Conditions | Product |

|---|

While the construction of the quinazoline ring from pre-halogenated precursors is a common strategy, direct halogenation of the quinazoline scaffold is also a possibility. However, these reactions can sometimes lack regioselectivity and may require harsh conditions. Direct fluorination is often challenging due to the high reactivity of fluorinating agents. Direct chlorination, on the other hand, can be achieved using various chlorinating agents, but controlling the position of chlorination on an already substituted ring can be complex. Therefore, the synthetic route commencing with the appropriately substituted fluorinated benzoic acid is generally preferred for achieving a specific substitution pattern.

Cyclocondensation Approaches to Fluorinated Quinazolinediones

Advanced Synthetic Transformations for Dichloro-difluoroquinazoline Scaffolds

The final step in the synthesis of this compound involves the conversion of the hydroxyl groups of the quinazolinedione intermediate into chloro groups.

The conversion of the 5,7-difluoroquinazoline-2,4(1H,3H)-dione to the target compound, this compound, is typically achieved through a deoxychlorination reaction. A widely used reagent for this transformation is phosphorus oxychloride (POCl₃). nih.govresearchgate.netindianchemicalsociety.com The reaction is often carried out at elevated temperatures, and a tertiary amine, such as N,N-diethylaniline or N,N-dimethylaniline, is frequently added to facilitate the reaction. nih.gov The quinazolinedione is refluxed in an excess of phosphorus oxychloride, which serves as both the reagent and the solvent. researchgate.net After the reaction is complete, the excess POCl₃ is removed, typically by distillation under reduced pressure, and the product is isolated by pouring the reaction mixture into ice water, which causes the precipitation of the solid this compound. nih.gov

Table 2: Synthesis of this compound

| Reactant | Reagents | Solvent | Key Conditions | Product |

|---|

Utilization of Phosphoryl Chloride and Halogenating Agents in Quinazoline Synthesis

Phosphoryl chloride (POCl₃) is a widely employed reagent in the synthesis of chloroquinazolines from their quinazolinone or quinazolinedione precursors. researchgate.net The reaction of quinazolones with POCl₃ proceeds in two main stages. nih.gov Initially, a phosphorylation reaction occurs under basic conditions at temperatures below 25 °C, leading to various phosphorylated intermediates. nih.gov These intermediates can be of both (N)- and (O)-phosphorylated types. nih.gov

The subsequent stage involves heating the mixture, typically to temperatures between 70-90 °C, to facilitate the conversion of these phosphorylated intermediates into the final chloroquinazoline product. nih.gov Kinetic studies suggest that the product formation arises exclusively from the reaction of (O)-phosphorylated intermediates with chloride ions. nih.gov The presence of a base, such as a tertiary amine (e.g., N,N-dimethylaniline or N,N-diethylaniline), is often crucial for the initial phosphorylation step. nih.govorganic-chemistry.org While POCl₃ is the most common, other halogenating agents like thionyl chloride (SOCl₂) can also be used for the chlorination of quinazolin-4(3H)-ones. researchgate.net

Optimization of Reaction Conditions and Reagent Stoichiometry for Polysubstituted Quinazolines

The synthesis of polysubstituted quinazolines requires careful optimization of reaction conditions to achieve high yields and purity. Key parameters that are frequently adjusted include the choice of solvent, reaction temperature, and the specific base used. For instance, in the synthesis of 3,4-dihydroquinazolines, various solvents like DMF, CH₂Cl₂, and toluene (B28343) were tested, with acetonitrile (B52724) (CH₃CN) at reflux temperature providing the optimal yield in the presence of potassium carbonate (K₂CO₃). beilstein-journals.org

The stoichiometry of the reagents is also critical. In the chlorination of quinazolones, a minimum of one molar equivalent of POCl₃ is necessary for the efficient conversion of the intermediates to the final product. nih.gov The reaction time is another variable that is optimized; for example, the reflux time for the chlorination of 6,7-dimethoxy quinazolin-2,4-diones with POCl₃ was set at 5 hours. organic-chemistry.org The use of microwave irradiation has been shown to significantly reduce reaction times, often to just a few minutes, while providing good to excellent yields. frontiersin.org

Below is a table summarizing various reaction conditions for the synthesis of substituted quinazolines.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time | Product | Yield (%) |

| 7-Fluoroquinazoline-2,4(1H,3H)-dione | POCl₃, N,N-diethylaniline | - | Reflux | Overnight | 2,4-Dichloro-7-fluoroquinazoline | 94% nih.gov |

| 6,7-Dimethoxy quinazolin-2,4-diones | POCl₃, N,N-dimethylaniline | - | Reflux | 5 h | 2,4-Dichloro-6,7-dimethoxy quinazoline | - organic-chemistry.org |

| 2-Aminobenzophenones, Benzylamines | Molecular Iodine, O₂ | Solvent-free | 130 | 3-8 h | 2-Arylquinazolines | 68-92% nih.gov |

| 2-Aminoarylketones, Trialkyl orthoesters | Ammonium (B1175870) acetate | Solvent-free | - | - | Quinazoline frameworks | 79-94% nih.gov |

| Acylamides | HCOONH₄ | Microwave | 150 | 4-20 min | 2,4-Disubstituted quinazolines | - frontiersin.org |

Green Chemistry and Sustainable Synthetic Approaches for Halogenated Quinazolines

In recent years, there has been a significant shift towards developing more environmentally benign and sustainable methods for the synthesis of quinazolines and their halogenated derivatives. magnusconferences.com These green chemistry approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. magnusconferences.com

One prominent strategy is the use of microwave-assisted synthesis, which can dramatically shorten reaction times and often leads to higher yields with cleaner reaction profiles. frontiersin.org Multi-component reactions (MCRs) are another cornerstone of green quinazoline synthesis, allowing for the construction of complex molecules from simple starting materials in a single step, which improves atom economy. frontiersin.org For example, a four-component procedure has been developed to prepare substituted quinazolines from anilines, aromatic aldehydes, and ammonium iodide under metal-free conditions. rsc.org

The use of greener solvents is also a key focus. Water has been employed as a solvent for the synthesis of 2-arylquinazolines from 2-aminobenzylamines and α,α,α-trihalotoluenes in the presence of sodium hydroxide (B78521) and molecular oxygen. nih.gov Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have also been utilized for the synthesis of 3-substituted-quinazolin-4(3H)-ones. researchgate.net Furthermore, catalyst- and solvent-free conditions, often facilitated by microwave irradiation or mechanochemical grinding, represent a highly sustainable approach. nih.govfrontiersin.org The development of recyclable catalysts, such as magnetic palladium catalysts, further enhances the sustainability of these synthetic protocols by allowing for easy separation and reuse of the catalyst. frontiersin.org These methods collectively contribute to a more economical and ecologically responsible production of halogenated quinazolines. nih.gov

Reactivity and Derivatization Strategies of 2,4 Dichloro 5,7 Difluoroquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary method for the functionalization of halo-substituted quinazolines. chim.it The electron-deficient nature of the quinazoline (B50416) ring system facilitates the attack of nucleophiles, leading to the displacement of halide leaving groups.

Regioselectivity at C-2 and C-4 Positions of the Quinazoline Nucleus

In SNAr reactions involving 2,4-dichloroquinazoline (B46505) systems, there is a consistent and marked preference for nucleophilic attack at the C-4 position over the C-2 position. nih.gov This regioselectivity is a well-documented phenomenon for a wide variety of nucleophiles, including primary and secondary amines. nih.gov

The heightened reactivity of the C-4 position is attributed to electronic factors. Density Functional Theory (DFT) calculations on the parent 2,4-dichloroquinazoline molecule reveal that the carbon atom at the C-4 position possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO), rendering it more electrophilic and thus more susceptible to nucleophilic attack. nih.gov This increased electrophilicity leads to a lower activation energy for the formation of the Meisenheimer intermediate at the C-4 position compared to the C-2 position. nih.gov Consequently, the substitution of the C-4 chlorine occurs under milder conditions, such as lower temperatures and shorter reaction times.

Substitution at the C-2 position is possible but typically requires more forcing conditions. nih.gov This may involve higher temperatures (often exceeding 100 °C), microwave irradiation, or the use of alternative catalytic systems like the Buchwald-Hartwig amination. nih.gov This differential reactivity allows for a sequential functionalization strategy, where the C-4 position is first modified, followed by a second, more rigorous step to derivatize the C-2 position.

Table 1: Predicted Regioselectivity in SNAr Amination of 2,4-Dichloro-5,7-difluoroquinazoline This table is illustrative, based on established reactivity patterns of 2,4-dichloroquinazoline analogues. nih.gov

| Position | Relative Reactivity | Typical Reaction Conditions for Monosubstitution | Product Type |

| C-4 | High | Amine, Base (e.g., DIPEA, Et₃N), Solvent (e.g., EtOH, THF), Room Temp to 80 °C | 2-Chloro-4-(substituted-amino)-5,7-difluoroquinazoline |

| C-2 | Low | Requires harsher conditions (e.g., >100 °C, microwave) after C-4 substitution | 4-(substituted-amino)-2-(substituted-amino)-5,7-difluoroquinazoline |

Mechanism and Stereochemical Considerations in Halogen Displacement

The displacement of chlorine atoms on the 2,4-dichloroquinazoline core by nucleophiles proceeds via a classical SNAr mechanism, which is a two-step addition-elimination process. researchgate.net

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom (C-4 or C-2), breaking the aromaticity of the pyrimidine (B1678525) ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), which is a good leaving group.

Since the key intermediate (Meisenheimer complex) involves an sp³-hybridized carbon, if this carbon were a stereocenter, stereochemical outcomes could be considered. However, in the case of this compound reacting with achiral nucleophiles, the resulting products are achiral, and stereochemistry is not a factor. If a chiral nucleophile is used, a diastereomeric product would be formed, but the reaction mechanism itself does not typically induce chirality at the substitution site.

Comparative Reactivity of Chloro vs. Fluoro Substituents in SNAr

The this compound molecule contains two types of halogen substituents: chloro groups on the pyrimidine ring (at C-2 and C-4) and fluoro groups on the benzene (B151609) ring (at C-5 and C-7). Their reactivity in SNAr reactions is vastly different.

The chloro groups at the C-2 and C-4 positions are highly activated towards SNAr due to the strong electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring. In contrast, the fluoro groups at C-5 and C-7 are attached to the carbocyclic benzene ring and are not similarly activated. Therefore, SNAr reactions will selectively occur at the C-2 and C-4 positions.

When comparing C-Cl and C-F bonds in the context of SNAr, a dichotomy exists. The C-F bond is more polarized due to fluorine's high electronegativity, which can make the attached carbon more electrophilic and accelerate the initial nucleophilic attack. nih.gov However, the fluoride (B91410) ion is a poorer leaving group than the chloride ion. In the context of the activated quinazoline system, the excellent leaving group ability of chloride and the powerful electronic activation at C-4 and C-2 ensure that these positions are the exclusive sites of reaction under standard SNAr conditions. The C-F bonds on the benzene ring would remain intact. nih.govresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of halogenated quinazolines. researchgate.net

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira)

Palladium-catalyzed reactions are widely employed for the derivatization of haloquinazolines. researchgate.net These methods are valued for their broad functional group tolerance and their ability to form C-C bonds that are otherwise difficult to construct. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples the haloquinazoline with an organoboron reagent (e.g., a boronic acid or ester) and is one of the most versatile methods for introducing new aryl or vinyl groups.

Stille Coupling: This reaction utilizes organostannane reagents. It is known for its tolerance of a wide array of functional groups, although the toxicity of tin reagents is a drawback.

Sonogashira Coupling: This reaction allows for the direct installation of terminal alkyne groups, forming C(sp²)-C(sp) bonds, which are valuable for further transformations or as components in biologically active molecules.

Similar to SNAr reactions, palladium-catalyzed cross-coupling reactions on 2,4-dichloroquinazoline analogues exhibit high regioselectivity. The selectivity is governed by the relative reactivity of the C-X bonds towards the key oxidative addition step in the catalytic cycle.

The C-4 chloro group is significantly more reactive than the C-2 chloro group. This differential reactivity is consistently observed in Suzuki-Miyaura, Stille, and Sonogashira couplings. By carefully controlling the reaction stoichiometry (e.g., using one equivalent of the coupling partner), one can achieve selective monosubstitution at the C-4 position while leaving the C-2 chloro group untouched for subsequent transformations. This sequential, site-selective cross-coupling allows for the controlled and asymmetric construction of complex 2,4-disubstituted quinazoline derivatives. The C-F bonds at positions 5 and 7 are considerably less reactive in these palladium-catalyzed cycles and would not be expected to participate under conditions selective for C-Cl bond activation.

Table 2: Predicted Regioselective Palladium-Catalyzed Cross-Coupling of this compound This table is illustrative, based on established reactivity patterns of analogous haloquinazolines. researchgate.net

| Reaction Name | Coupling Partner | Typical Catalyst/Conditions | Predicted Major Monosubstitution Product |

| Suzuki-Miyaura | Arylboronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃), Solvent (DME/H₂O) | 2-Chloro-4-aryl-5,7-difluoroquinazoline |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, Solvent (e.g., Toluene (B28343), Dioxane) | 2-Chloro-4-aryl/vinyl-5,7-difluoroquinazoline |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N), THF | 2-Chloro-4-alkynyl-5,7-difluoroquinazoline |

Nickel-Catalyzed Dehydrogenative Coupling Approaches

Nickel-catalyzed dehydrogenative coupling has emerged as a powerful and atom-economical method for forming C-C and C-N bonds, providing an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgdocumentsdelivered.com For halogenated quinazolines, these methods often involve the direct C-H activation of a coupling partner, with the nickel catalyst facilitating the release of hydrogen gas as the only byproduct. rsc.org This approach is particularly valuable for synthesizing complex substituted quinazolines from simpler precursors. documentsdelivered.com

Research into related N-heterocycles demonstrates that nickel-based catalytic systems can effectively mediate the coupling of aromatic diamines with alcohols to produce quinoxalines and benzimidazoles, showcasing the catalyst's ability to facilitate condensation and subsequent dehydrogenation. rsc.org In the context of this compound, a nickel-catalyzed acceptorless dehydrogenative coupling could be envisioned for introducing substituents at positions where C-H bonds are available, although the primary reactivity is expected at the highly electrophilic C-4 and C-2 positions via nucleophilic substitution. A hypothetical dehydrogenative coupling reaction could involve a C-H bond on a nucleophile that has already displaced one of the chlorine atoms, leading to further complexity.

Table 1: Representative Nickel-Catalyzed Dehydrogenative Coupling Reactions for N-Heterocycle Synthesis This table presents analogous reactions to illustrate the potential of the methodology.

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| NiCl₂/Ligand | Aromatic Diamine | Primary Alcohol | Substituted Benzimidazole | High | rsc.org |

Chelation-Assisted and Ligand-Controlled Coupling Methods

Chelation-assistance is a cornerstone of modern synthetic chemistry for achieving high regioselectivity in C-H functionalization reactions. researchgate.netresearchgate.net A directing group (DG), typically a Lewis basic moiety, coordinates to a transition metal center, bringing the catalyst into close proximity to a specific C-H bond, usually at the ortho position. researchgate.netwikipedia.org This strategy allows for the precise functionalization of otherwise unreactive positions. For quinazoline derivatives, the heterocyclic nitrogen atoms can themselves act as directing groups, facilitating functionalization at adjacent positions. researchgate.netnih.gov

Palladium catalysis is frequently employed in these transformations. For instance, an efficient quinazoline-assisted ortho-halogenation of 2-arylquinazolines has been developed using N-halosuccinimides, where the quinazoline core directs the Pd(II) catalyst to activate a C-H bond on the 2-aryl substituent. researchgate.net Ligand design is also critical in controlling the outcome of these reactions. The choice of ligand can influence the reactivity, selectivity, and stability of the catalytic species, enabling transformations that would otherwise be challenging. mdpi.com While palladium is common, similar principles of chelation and ligand control are applicable to other transition metals like nickel and rhodium, expanding the scope of accessible reactions for derivatizing the this compound scaffold. nih.govnih.gov

Table 2: Examples of Chelation-Directed C-H Functionalization on N-Heterocycles

| Catalyst | Directing Group | Substrate | Reagent | Product | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Quinazoline N | 2-Arylquinazoline | N-Halosuccinimide | ortho-Halogenated 2-Arylquinazoline | researchgate.net |

Electrophilic Substitution Reactions on the Benzene Ring of the Quinazoline Core

The benzene portion of the this compound molecule is highly electron-deficient. This is due to the electron-withdrawing inductive effects of the two fluorine atoms, the two chlorine atoms, and the fused pyrimidine ring system. Consequently, this ring is strongly deactivated towards classical electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, and Friedel-Crafts reactions. uobabylon.edu.iqmasterorganicchemistry.com

Performing electrophilic substitutions on such deactivated systems requires harsh reaction conditions. For example, nitration would necessitate the use of strong acid mixtures, like fuming sulfuric acid and nitric acid, at elevated temperatures. uobabylon.edu.iqgoogle.com Similarly, halogenation would require a potent Lewis acid catalyst to activate the halogen. libretexts.orglibretexts.org The regiochemical outcome of such a substitution would be directed by the existing substituents. The fluorine atoms are ortho, para-directing but deactivating, while the quinazoline ring itself exerts a strong deactivating effect. The most likely position for substitution would be C-6 or C-8, influenced by a complex interplay of electronic and steric factors. However, due to the extreme deactivation of the ring, yields are expected to be low, and side reactions may compete.

Functionalization via Selective Metalation and Carbenoid Insertion

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The process involves a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation at the adjacent ortho position to form an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be trapped with various electrophiles. In this compound, the heterocyclic nitrogen atoms and the fluorine substituents could potentially act as DMGs. However, the acidity of the C-H protons on the benzene ring (at C-6 and C-8) is significantly increased by the electron-withdrawing groups, which might allow for direct deprotonation even without strong chelation control. Competition between different directing groups and kinetically favored sites of deprotonation would need to be carefully managed, often through the choice of base and reaction temperature. uwindsor.ca

Carbenoid insertion into C-H bonds of quinazoline systems is a less common functionalization strategy. This pathway would involve the generation of a carbene or carbenoid species that could potentially insert into the C-6 or C-8 C-H bonds. Such reactions are often catalyzed by rhodium or copper complexes and can provide direct access to alkylated or functionalized products. The high level of electron deficiency in the this compound ring might make it a challenging substrate for typical carbenoid insertion reactions.

Radical Reactions and Photochemical Transformations of Halogenated Quinazolines

The presence of multiple carbon-halogen bonds on the this compound scaffold makes it a prime candidate for radical and photochemical transformations. Visible-light photoredox catalysis, in particular, offers a mild and efficient way to activate C-Cl bonds. scilit.com In a typical cycle, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with the halogenated quinazoline. youtube.com This can lead to the reductive cleavage of a C-Cl bond to form a quinazolinyl radical.

This highly reactive radical intermediate can then participate in a variety of bond-forming reactions, such as coupling with nucleophiles or participating in radical cascade cyclizations. acs.org The relative reactivity of the C4-Cl versus the C2-Cl bond would likely govern the initial site of radical formation. Furthermore, some photochemical reactions can proceed even without an external photocatalyst, where the substrate or product itself can absorb light and initiate the reaction sequence, sometimes in an autocatalytic manner. scilit.comrsc.org These modern synthetic methods provide powerful tools for the late-stage functionalization of polyhalogenated heterocycles like this compound, enabling the construction of novel and complex molecular architectures under mild conditions.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-halosuccinimides |

| 2-Arylquinazolines |

| Quinoxalines |

| Benzimidazoles |

| (2-aminophenyl)methanol |

| Nitric acid |

Spectroscopic and Advanced Analytical Characterization of 2,4 Dichloro 5,7 Difluoroquinazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule such as 2,4-Dichloro-5,7-difluoroquinazoline, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous characterization.

The ¹H and ¹³C NMR spectra of this compound are predicted to be relatively simple due to the molecule's limited number of protons and carbons. However, the interpretation is heavily influenced by the presence of electronegative halogen substituents (Cl and F), which significantly affect the chemical shifts and coupling constants.

¹H NMR Spectroscopy: The molecule has two aromatic protons, H-6 and H-8.

Chemical Shifts (δ): The fluorine and chlorine atoms exert strong electron-withdrawing effects, which deshield the nearby protons, causing them to resonate at a lower field (higher ppm) than those in unsubstituted quinazoline (B50416). The proton at C-6 would be influenced by the adjacent fluorine at C-5 and the fluorine at C-7. The proton at C-8 is primarily influenced by the adjacent fluorine at C-7.

Coupling Constants (J): The two protons, H-6 and H-8, are separated by four bonds and a nitrogen atom, so a direct proton-proton (⁴JHH) coupling is expected to be small or negligible. However, significant couplings will occur between the protons and the fluorine nuclei. H-6 will be split by the fluorine at C-5 (³JHF) and the fluorine at C-7 (³JHF). H-8 will be split by the fluorine at C-7 (³JHF). This would result in complex multiplet patterns, likely a doublet of doublets for each proton, assuming the coupling constants are sufficiently different.

¹³C NMR Spectroscopy: The molecule contains eight distinct carbon atoms.

Chemical Shifts (δ): The chemical shifts of the carbon atoms are strongly influenced by the attached halogens. Carbons directly bonded to chlorine (C-2, C-4) and fluorine (C-5, C-7) will show significant shifts. The C-F bond typically causes a large downfield shift for the directly attached carbon due to fluorine's high electronegativity. The effect of chlorine is also deshielding but generally less pronounced than fluorine.

Carbon-Fluorine Coupling (¹³C-¹⁹F): A key feature in the ¹³C NMR spectrum will be the presence of carbon-fluorine coupling. Carbons C-5 and C-7 will appear as doublets with large one-bond coupling constants (¹JCF). Other carbons will also show smaller couplings to the fluorine atoms over two or three bonds (²JCF, ³JCF), providing valuable information for assigning the signals. For instance, C-6 would be expected to show coupling to both F-5 and F-7.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This data is hypothetical and based on established principles of NMR spectroscopy for similar halogenated aromatic systems.)

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |

| C-2 | - | - | ~155.0 | s |

| C-4 | - | - | ~160.0 | s |

| C-4a | - | - | ~140.0 | dd, ³JCF, ²JCF |

| C-5 | - | - | ~158.0 | d, ¹JCF ≈ 250 Hz |

| C-6 | ~7.80 | dd, ³JHF-5 ≈ 8.0, ³JHF-7 ≈ 10.0 | ~115.0 | dd, ²JCF-5, ²JCF-7 |

| C-7 | - | - | ~162.0 | d, ¹JCF ≈ 260 Hz |

| C-8 | ~7.50 | d, ³JHF-7 ≈ 9.0 | ~110.0 | d, ²JCF-7 |

| C-8a | - | - | ~145.0 | m |

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for confirming the complex structural assignments, especially in molecules with extensive spin-spin coupling like this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify protons that are coupled to each other. In this case, it would primarily confirm the absence of significant coupling between H-6 and H-8.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the proton signal at ~7.80 ppm to the C-6 carbon and the proton at ~7.50 ppm to the C-8 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this molecule. It reveals correlations between protons and carbons over two or three bonds. For example, the H-6 proton would show correlations to C-5, C-7, C-4a, and C-8. The H-8 proton would show correlations to C-7, C-4a, and C-8a. These long-range correlations are crucial for assembling the quinazoline ring structure and confirming the positions of the substituents. Correlations from protons to the quaternary (non-protonated) carbons are particularly informative.

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atoms. nih.govnih.gov

Chemical Shifts: The chemical shifts of F-5 and F-7 would be distinct, reflecting their different positions on the benzene (B151609) portion of the quinazoline ring. The wide chemical shift range of ¹⁹F NMR ensures that these signals would be well-resolved. thermofisher.com

Coupling: The two fluorine nuclei would likely show a four-bond coupling to each other (⁴JFF), which would appear in their respective spectra. Furthermore, each fluorine signal would be split by the neighboring protons. The F-5 signal would be split by H-6 (³JHF), and the F-7 signal would be split by both H-6 (³JHF) and H-8 (³JHF), leading to complex multiplets. Proton-decoupled ¹⁹F NMR spectra can be run to simplify these multiplets into singlets or doublets (from F-F coupling), which aids in interpretation.

Table 2: Predicted ¹⁹F NMR Data for this compound (Note: This data is hypothetical. Chemical shifts are referenced to CFCl₃.)

| Assignment | ¹⁹F Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |

| F-5 | ~ -115 | ddd, ⁴JFF ≈ 15, ³JHF-6 ≈ 8.0 |

| F-7 | ~ -110 | ddd, ⁴JFF ≈ 15, ³JHF-6 ≈ 10.0, ³JHF-8 ≈ 9.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns under ionization.

For this compound (C₈H₂Cl₂F₂N₂), the exact molecular weight is 233.9637 g/mol .

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak would be expected due to the stability of the aromatic ring system. A key feature of this peak would be its isotopic pattern. Chlorine has two common isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). For a molecule with two chlorine atoms, this results in a characteristic cluster of peaks for the molecular ion:

M⁺ (containing two ³⁵Cl atoms)

[M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl)

[M+4]⁺ (containing two ³⁷Cl atoms) The expected intensity ratio of these peaks would be approximately 9:6:1, which is a definitive indicator for the presence of two chlorine atoms.

Fragmentation Pattern: The fragmentation would likely proceed through the sequential loss of the halogen atoms. Aromatic systems are generally stable, so initial fragmentation often involves the cleavage of substituent bonds. libretexts.orgyoutube.com Common fragmentation pathways would include:

Loss of a chlorine atom: [M - Cl]⁺

Loss of a fluorine atom: [M - F]⁺ (generally less favorable than Cl loss)

Loss of HCl or HF molecules.

Expulsion of difluorocarbene (:CF₂) has also been observed in the fragmentation of polyfluorinated aromatic compounds. researchgate.net

Further fragmentation could involve the breakdown of the quinazoline ring system itself, leading to smaller charged fragments.

Table 3: Predicted Mass Spectrometry Data for this compound (Note: This data is hypothetical and lists plausible fragmentation pathways.)

| m/z (mass-to-charge ratio) | Predicted Identity of Fragment | Notes |

| 234, 236, 238 | [C₈H₂Cl₂F₂N₂]⁺ (Molecular Ion) | Isotopic cluster with ~9:6:1 ratio, confirming two Cl atoms. |

| 199, 201 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 180 | [M - 2Cl]⁺ or [M - F - HCl]⁺ | Loss of both chlorine atoms or sequential loss. |

| 113 | [C₆H₂F₂]⁺ | Potential fragment from ring cleavage. |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Halogenated Quinazolines

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. It is an excellent tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands:

Aromatic C-H Stretch: A weak to medium band is expected above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region, corresponding to the stretching of the C-H bonds on the aromatic ring. orgchemboulder.com

Aromatic C=C and C=N Stretching: The quinazoline ring system will give rise to a series of sharp, medium-to-strong absorption bands in the 1620-1450 cm⁻¹ region. These correspond to the stretching vibrations of the C=C and C=N double bonds within the fused aromatic rings. orgchemboulder.com

C-F Stretching: Carbon-fluorine bonds give rise to very strong and characteristic absorption bands. These are typically found in the 1350-1000 cm⁻¹ region. The exact position depends on the aromatic nature of the carbon, and two distinct bands may be observed for the two different C-F bonds (C5-F and C7-F). spectroscopyonline.com

C-Cl Stretching: Carbon-chlorine bonds absorb in the fingerprint region, typically between 850-550 cm⁻¹. These bands can be strong and provide clear evidence for the chlorine substituents. spectroscopyonline.comlibretexts.org

C-H Out-of-Plane Bending: The out-of-plane bending vibrations for the aromatic C-H bonds occur in the 900-675 cm⁻¹ region. The pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring.

Table 4: Predicted IR Absorption Bands for this compound (Note: This data is hypothetical and based on typical frequency ranges for the specified functional groups.)

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3150 - 3050 | Aromatic C-H Stretch | Medium to Weak |

| 1620 - 1450 | Aromatic C=C and C=N Stretch | Strong to Medium (multiple bands) |

| 1300 - 1200 | C-F Stretch | Strong |

| 1150 - 1050 | C-F Stretch | Strong |

| 850 - 750 | C-Cl Stretch | Strong |

| 900 - 700 | Aromatic C-H Out-of-Plane Bend | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Behavior

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The quinazoline ring is an extended aromatic system, and its UV-Vis spectrum is expected to show characteristic absorption bands.

π → π* Transitions: Like other aromatic and heteroaromatic systems, this compound would exhibit strong absorptions in the UV region, typically between 200-400 nm. These absorptions are due to π → π* electronic transitions within the conjugated quinazoline ring system.

n → π* Transitions: The nitrogen atoms in the quinazoline ring have non-bonding electrons (n-electrons). Transitions of these electrons to anti-bonding π* orbitals (n → π) are also possible. These transitions are generally much weaker in intensity than π → π transitions and may appear as a shoulder on the main absorption bands at a longer wavelength.

Effect of Halogen Substituents: The chlorine and fluorine substituents can act as auxochromes, modifying the absorption maxima (λ_max) and molar absorptivity (ε). Halogens typically cause a small red shift (bathochromic shift) in the absorption bands compared to the parent quinazoline molecule due to the extension of conjugation through their lone pair electrons, although their inductive effects can also play a role. nih.govresearchgate.net

Table 5: Predicted UV-Vis Absorption Data for this compound in Methanol (Note: This data is hypothetical and based on typical electronic transitions for similar heteroaromatic compounds.)

| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type |

| ~230 | ~25,000 | π → π |

| ~280 | ~10,000 | π → π |

| ~340 | ~4,000 | π → π* / n → π* |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique offers unambiguous insights into bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of pharmacologically relevant molecules.

While a specific crystal structure for this compound is not publicly available, a detailed crystallographic analysis of the closely related compound, 2,4-Dichloro-7-fluoroquinazoline , provides a representative example of the structural elucidation process for this class of compounds. nih.gov Single crystals of this analog were obtained by recrystallization from acetone, allowing for a thorough X-ray diffraction study. nih.gov

The analysis revealed that 2,4-Dichloro-7-fluoroquinazoline crystallizes in a monoclinic system with the space group P21/n. nih.gov The molecule is essentially planar, with a maximum deviation from the mean plane of only 0.018 Å. nih.gov In the crystal lattice, molecules are organized in a manner that facilitates π–π stacking between the parallel quinazoline rings of adjacent molecules, with a centroid–centroid distance of 3.8476 Å. nih.gov This type of intermolecular interaction is a key factor in the stabilization of the crystal packing.

The detailed crystallographic data for 2,4-Dichloro-7-fluoroquinazoline are summarized in the interactive table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C8H3Cl2FN2 |

| Formula Weight | 217.02 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 3.8257 (3) |

| b (Å) | 15.0664 (9) |

| c (Å) | 14.3453 (6) |

| β (°) | 95.102 (5) |

| Volume (Å3) | 823.59 (9) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 3156 |

| Independent Reflections | 1452 |

| Final R-factor | 0.038 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, identification, and purification of synthetic compounds, ensuring that samples are free from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques in this regard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used for the purity assessment of a wide range of organic compounds, including quinazoline derivatives. For instance, the purity of a series of ring-substituted 2-styrylquinazolin-4(3H)-one derivatives was determined using Reverse-Phase HPLC (RP-HPLC). nih.gov This method is well-suited for analyzing compounds of varying polarity. A typical RP-HPLC setup for quinazoline derivatives might involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound can also be used to determine its lipophilicity, which is a key parameter in drug design. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. Halogenated quinazoline derivatives are often amenable to GC-MS analysis. The gas chromatogram provides information on the purity of the sample, with each peak representing a different component. The mass spectrometer then fragments each component, producing a unique mass spectrum that acts as a molecular fingerprint, allowing for definitive identification.

Column Chromatography for Isolation

In the synthesis of halogenated quinazolines, column chromatography is a fundamental technique for the purification of the crude product. For example, the purification of 2,4-Dichloro-5-fluoroquinazoline has been reported using silica (B1680970) gel column chromatography with toluene (B28343) as the eluent. This process effectively separates the desired product from unreacted starting materials and byproducts, yielding the compound as a white powder.

The following interactive table provides a summary of chromatographic techniques applicable to the analysis and purification of halogenated quinazolines.

| Technique | Application | Typical Stationary Phase | Typical Mobile Phase/Eluent | Detection Method |

|---|---|---|---|---|

| RP-HPLC | Purity Assessment, Lipophilicity Determination | C18 | Acetonitrile/Water or Methanol/Water mixtures | UV-Vis |

| GC-MS | Purity Assessment, Compound Identification | Capillary column (e.g., DB-5ms) | Helium (carrier gas) | Mass Spectrometry |

| Column Chromatography | Purification and Isolation | Silica Gel | Organic Solvents (e.g., Toluene, Ethyl Acetate/Hexane gradients) | UV visualization or TLC |

No Publicly Available Computational Studies Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical studies detailing the properties of the chemical compound This compound could be located. As a result, an article structured around the requested in-depth computational analysis cannot be generated at this time.

The search for scholarly articles and data pertaining to Density Functional Theory (DFT) calculations, Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential Surface (MESP) mapping, reactivity indices, molecular dynamics simulations, and Quantitative Structure-Property Relationship (QSPR) studies for this specific molecule did not yield any relevant results.

While computational studies on various other substituted quinazoline derivatives are present in the scientific literature, the strict requirement to focus solely on this compound prevents the inclusion of data from related but distinct chemical structures. The generation of a scientifically accurate and informative article as per the provided outline is contingent on the availability of dedicated research on this particular compound.

It is possible that computational analyses of this compound have been conducted in private research or have not yet been published in publicly accessible domains. Researchers interested in the theoretical properties of this molecule may need to perform novel computational studies to generate the specific data points requested.

Computational and Theoretical Studies on 2,4 Dichloro 5,7 Difluoroquinazoline

Quantitative Structure-Property Relationship (QSPR) Studies

Development of Predictive Models for Chemical Properties

The development of predictive models for the chemical properties of compounds like 2,4-Dichloro-5,7-difluoroquinazoline relies heavily on Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies. These computational techniques aim to establish a mathematical relationship between the structural or physicochemical properties of a molecule and a specific property or biological activity. nih.gov

For halogenated quinazolines, QSPR models can be developed to predict a range of properties, including but not limited to, solubility, boiling point, and various thermodynamic parameters. nih.gov The process typically begins with the compilation of a dataset of molecules with known experimental values for the property of interest. For these molecules, a wide array of molecular descriptors are then calculated using specialized software. These descriptors can be categorized into several classes, such as constitutional, topological, geometrical, and quantum-chemical descriptors. nih.gov

Multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms are then employed to build a model that correlates a selection of these descriptors with the observed property. The goal is to create a statistically robust model that can accurately predict the properties of new, untested compounds like this compound. researchgate.net

Descriptor Generation and Statistical Validation of QSPR Models

The generation of molecular descriptors is a critical step in building reliable QSPR models. For a molecule such as this compound, a multitude of descriptors can be calculated to represent its structural and electronic features. These can range from simple counts of atoms and bonds to more complex quantum-chemical descriptors. nih.gov

Commonly used descriptors in studies of quinazoline (B50416) derivatives include:

Constitutional descriptors: Molecular weight, number of halogen atoms, number of aromatic rings.

Topological descriptors: Connectivity indices that describe the branching of the molecular structure.

Geometrical descriptors: Molecular surface area and volume.

Quantum-chemical descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. researchgate.netorientjchem.org

Once a QSPR model is developed, it must undergo rigorous statistical validation to ensure its predictive power and robustness. Key statistical parameters used for validation include:

Coefficient of determination (R²): This parameter indicates the proportion of the variance in the dependent variable that is predictable from the independent variables.

Cross-validated coefficient of determination (Q²): Often determined using the leave-one-out (LOO) method, Q² assesses the predictive ability of the model. A high Q² value is indicative of a robust model.

External validation: The model is used to predict the properties of an external set of compounds that were not used in the model's development. The predictive R² (R²pred) is a measure of how well the model predicts the properties of this external set. nih.gov

| Model Type | Statistical Parameter | Typical Value for Quinazoline Derivatives | Description |

|---|---|---|---|

| CoMFA (Comparative Molecular Field Analysis) | q² (cross-validated r²) | 0.5 - 0.8 | Measures the internal predictive ability of the model. |

| r² (non-cross-validated r²) | > 0.8 | Indicates the goodness of fit of the model to the training data. | |

| r²pred (external validation) | > 0.6 | Measures the predictive power of the model for an external test set. | |

| CoMSIA (Comparative Molecular Similarity Indices Analysis) | q² (cross-validated r²) | 0.5 - 0.7 | Assesses the internal predictive capability. |

| r² (non-cross-validated r²) | > 0.8 | Shows the correlation between predicted and actual values for the training set. | |

| r²pred (external validation) | > 0.6 | Evaluates the model's ability to predict new data. |

Mechanistic Studies of Reaction Pathways Using Computational Methods

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for these studies, as it offers a good balance between accuracy and computational cost. nih.gov By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the most likely reaction pathway.

For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where the chlorine atoms are displaced by nucleophiles. Computational studies on the analogous 2,4-dichloroquinazoline (B46505) have shown that substitution occurs preferentially at the C4 position. mdpi.com This regioselectivity can be explained by analyzing the electronic structure of the molecule and the stability of the intermediates and transition states. The presence of fluorine atoms at the 5 and 7 positions would be expected to further activate the quinazoline ring towards nucleophilic attack due to their electron-withdrawing nature.

Transition State Analysis and Activation Energy Calculations

A crucial aspect of mechanistic studies is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the rate of the reaction.

Computational methods can be used to locate the geometry of the transition state and calculate its energy. Vibrational frequency analysis is then performed to confirm that the located structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

For the SNAr reaction on 2,4-dichloroquinazoline, theoretical calculations have shown that the activation energy for nucleophilic attack at the C4 position is lower than that for attack at the C2 position, which is consistent with experimental observations. mdpi.com A similar computational approach for this compound would involve calculating the activation energies for nucleophilic attack at both C2 and C4 to predict the regioselectivity of the reaction.

| Reaction | Computational Method | Calculated Parameter | Significance |

|---|---|---|---|

| Nucleophilic Aromatic Substitution at C4 | DFT (e.g., B3LYP/6-31G) | Activation Energy (Ea) | Determines the reaction rate; a lower Ea indicates a faster reaction. |

| Frequency Analysis | Imaginary Frequency | Confirms the structure as a true transition state. | |

| Nucleophilic Aromatic Substitution at C2 | DFT (e.g., B3LYP/6-31G) | Activation Energy (Ea) | Comparison with C4 attack reveals the regioselectivity. |

| Frequency Analysis | Imaginary Frequency | Verifies the transition state for the alternative pathway. |

Solvation Effects on Reaction Mechanisms

Reactions in solution are significantly influenced by the solvent. acs.org Computational models can account for these solvation effects in two primary ways: implicit and explicit solvent models. wikipedia.org

Implicit solvent models , also known as continuum models, treat the solvent as a continuous medium with a specific dielectric constant. wikipedia.org Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). These models are computationally efficient and can provide a good approximation of the bulk solvent effects on the energies of reactants, products, and transition states. researchgate.net

Explicit solvent models involve including a number of individual solvent molecules in the computational model. fiveable.me This approach can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. However, it is computationally much more demanding. researchgate.net

For studying the reaction mechanisms of this compound in a particular solvent, a hybrid approach is often employed. The geometry of the reacting species and the transition state are optimized using an implicit solvent model. Then, a small number of explicit solvent molecules can be added to key locations to account for specific interactions, and the energies are recalculated. This allows for a more accurate description of the reaction in a condensed phase.

Applications of 2,4 Dichloro 5,7 Difluoroquinazoline As a Chemical Synthon

Role in the Synthesis of Complex Heterocyclic Systems

There is a notable absence of research detailing the use of 2,4-dichloro-5,7-difluoroquinazoline in the synthesis of intricate heterocyclic systems.

Construction of Fused and Bridged Ring Systems

No specific examples have been found in the available literature that demonstrate the use of this compound as a starting material for the construction of fused or bridged heterocyclic ring systems. Such reactions would typically involve the reaction of the dichloroquinazoline with bifunctional nucleophiles to form new rings.

Assembly of Macrocyclic and Supramolecular Architectures

Similarly, the application of this compound in the assembly of macrocycles or more complex supramolecular structures has not been reported. The synthesis of such large molecular architectures would likely require controlled, stepwise reactions, for which this particular synthon has not been documented as a key component.

Development of Advanced Materials

The potential integration of this compound into advanced materials is another area where published research is currently lacking.

Integration into Optoelectronic Materials

There are no available studies that describe the incorporation of the this compound moiety into optoelectronic materials. The development of such materials often relies on compounds with specific electronic and photophysical properties, and while fluorinated quinazolines, in general, are of interest in materials science, this specific compound has not been highlighted in this context.

Potential as Components in Organic Electronics

While the field of organic electronics is vast and continually expanding, there is no specific mention of this compound or its derivatives being investigated as components in organic electronic devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Precursor for Analytical Reagents and Chemical Sensors

While specific research on the direct application of this compound in the synthesis of analytical reagents and chemical sensors is not extensively documented in publicly available literature, the inherent properties of the quinazoline (B50416) scaffold suggest its potential in this field. The quinazoline ring system, being a heteroaromatic structure, can be a core component in the design of fluorescent probes and chemosensors. The nitrogen atoms within the quinazoline ring can act as binding sites for metal ions, and the aromatic system can be part of a larger chromophore or fluorophore.

The incorporation of fluorine atoms, as in this compound, can modulate the electronic and photophysical properties of the resulting sensor molecules. researchgate.net Fluorine substitution can influence the emission wavelengths and quantum yields of fluorescent compounds, potentially leading to sensors with enhanced sensitivity and selectivity. researchgate.net The reactive chlorine atoms provide convenient handles to attach specific recognition moieties (e.g., ionophores, receptors for neutral molecules) that can selectively bind to target analytes. Through nucleophilic substitution reactions, various functional groups can be introduced at the 2- and 4-positions, leading to the development of tailored analytical reagents.

For instance, the quinazoline nucleus is known to be a part of systems that can form metal complexes, a property that is fundamental for the design of certain chemosensors. researchgate.net The development of novel luminescent materials and sensors often relies on heterocyclic scaffolds like quinazoline. researchgate.net Therefore, this compound represents a promising starting material for the synthesis of new analytical tools, although further research is required to explore this potential fully.

Applications in Agrochemical and Industrial Chemical Synthesis (Non-Pesticidal Efficacy Focus)

Based on a comprehensive review of available scientific literature, there is currently a lack of specific information regarding the application of this compound as a synthon in the synthesis of agrochemicals with a non-pesticidal focus or in industrial chemical manufacturing. While quinazoline derivatives have been explored in the agrochemical sector, the focus has predominantly been on their pesticidal activities, such as fungicidal and herbicidal properties, which falls outside the scope of this discussion. nih.govresearchgate.net

The potential for this compound in non-pesticidal agrochemical applications, such as plant growth regulators or nitrification inhibitors, remains an unexplored area of research. Similarly, its role as a building block in the synthesis of industrial chemicals like dyes, polymers, or performance chemicals is not documented. The synthesis of such materials often requires specific functionalities and reaction conditions that may or may not be compatible with the quinazoline core. Further investigation is needed to determine if the unique substitution pattern of this compound can be leveraged to create novel industrial materials with desirable properties.

Design and Synthesis of Corrosion Inhibitors

The development of effective corrosion inhibitors is crucial for the protection of metallic surfaces in various industrial applications. Organic compounds containing heteroatoms and π-electrons have been shown to be effective corrosion inhibitors, as they can adsorb onto the metal surface and form a protective barrier. academicjournals.orgresearchgate.netphyschemres.org The quinazoline scaffold, with its nitrogen heteroatoms and aromatic system, is a promising candidate for the development of such inhibitors. research-nexus.netbohrium.com

This compound can serve as a versatile precursor for the synthesis of a diverse range of quinazoline-based corrosion inhibitors. The two chlorine atoms can be readily displaced by nucleophiles containing functional groups known to enhance corrosion inhibition, such as amines, thiols, and alcohols. academicjournals.org These reactions allow for the introduction of various substituents that can modulate the electronic properties, steric factors, and solubility of the final compounds, thereby influencing their adsorption behavior and inhibition efficiency. researchgate.net

The general mechanism of corrosion inhibition by quinazoline derivatives involves the adsorption of the molecule onto the metal surface. This adsorption can occur through the interaction of the lone pair of electrons on the nitrogen atoms with the vacant d-orbitals of the metal. research-nexus.net The π-electrons of the quinazoline ring can also contribute to the adsorption process. physchemres.org The formation of this adsorbed layer isolates the metal from the corrosive environment, thus reducing the corrosion rate. bohrium.com

Research on various quinazoline derivatives has demonstrated their potential as effective corrosion inhibitors for different metals in acidic media. academicjournals.orgbohrium.com The table below summarizes the performance of several quinazoline derivatives as corrosion inhibitors, highlighting the potential of this class of compounds.

| Quinazoline Derivative | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one (CMQ) | Carbon Steel | 2 M HCl | 93.8 | academicjournals.org |

| 2-methyl-3-(4-nitrophenyl) quinazolin-4(3H)-one (MNQ) | Carbon Steel | 2 M HCl | Not specified, but effective | academicjournals.org |

| 12-(4-methoxyphenyl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzo physchemres.orgbohrium.comimidazo[2,1-b]quinazolin-1(2H)-one (Q-OMe) | Mild Steel | 1 M HCl | 96.7 | bohrium.com |

| 12-(4-nitrophenyl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzo physchemres.orgbohrium.comimidazo[2,1-b]quinazolin-1(2H)-one (Q-NO2) | Mild Steel | 1 M HCl | 94.7 | bohrium.com |

| 6-chloro-4-imino-3-phenyl-3,4-dihydro-1H quinazoline-2-one (QZO) | Aluminum | Theoretical Study | Theoretically a good inhibitor | research-nexus.net |

| 6-chloro-4-imino-3-phenyl-3,4-dihydro-1H quinazoline-2-thione (QZT) | Aluminum | Theoretical Study | Theoretically a good inhibitor | research-nexus.net |

The data in the table indicate that quinazoline derivatives can achieve high inhibition efficiencies. By using this compound as a starting material, it is possible to synthesize novel inhibitors with potentially enhanced performance due to the presence of fluorine atoms, which can influence the adsorption process and the stability of the protective film.

Absence of Published Research on this compound Prevents In-Depth Analysis of Future Research Directions

A comprehensive review of scientific literature and chemical databases reveals a significant lack of published research specifically focused on the chemical compound this compound. Despite the existence of related dichloroquinazoline and difluoroquinazoline analogs, no dedicated studies detailing the synthesis, reactivity, or properties of this particular molecule are currently available. This absence of foundational data makes it impossible to conduct a thorough and scientifically accurate analysis of its future research directions as requested.

The exploration of future research avenues, such as the development of novel catalytic systems, the application of flow chemistry, or the investigation of photoinduced transformations, is contingent upon an existing body of knowledge regarding a compound's fundamental chemical behavior. Without initial data on how this compound is synthesized and how it reacts, any discussion of advanced applications or theoretical predictions would be entirely speculative and would not meet the standards of a scientifically rigorous article.

While research exists on the functionalization and synthesis of other quinazoline derivatives, the strict focus on this compound cannot be maintained in a scientifically meaningful way. The specific placement of two fluorine atoms at the 5 and 7 positions, in conjunction with two chlorine atoms at the 2 and 4 positions, would impart a unique electronic and steric profile to the molecule. The reactivity of this compound cannot be reliably extrapolated from its less-substituted or differently-substituted counterparts.

Therefore, until foundational research on this compound is conducted and published, a detailed and informative article on its future research directions and unexplored reactivity cannot be generated. The following sections, as outlined in the initial request, remain speculative without the necessary prerequisite data:

Future Research Directions and Unexplored Reactivity of 2,4 Dichloro 5,7 Difluoroquinazoline

Theoretical Predictions for Unprecedented Reactivity Patterns and Structural Diversification

Further investigation into this specific compound is required before a meaningful discussion of these advanced topics can occur.

Q & A

Q. What are the standard synthetic routes for 2,4-Dichloro-5,7-difluoroquinazoline, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and cyclization steps. For example, chlorination of fluorinated precursors under reflux conditions with solvents like DMSO or ethanol (65–95°C) is common. demonstrates a related protocol: refluxing hydrazide derivatives in DMSO for 18 hours followed by distillation and crystallization (65% yield, m.p. 141–143°C). Optimizing reaction time, temperature, and solvent polarity is critical for yield and purity. Lower yields may result from incomplete halogenation or side reactions, necessitating column chromatography or recrystallization (e.g., water-ethanol mixtures) .

Q. How can researchers validate the structural identity of this compound?

Characterization methods include:

- X-ray crystallography : Tools like ORTEP-III () enable 3D structural determination via crystallographic data, resolving ambiguities in substitution patterns .

- NMR/FTIR : Confirm Cl/F substitution via distinct chemical shifts (e.g., NMR) and vibrational modes for C-Cl (600–800 cm) and C-F (1000–1100 cm) bonds.

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] peak) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

This compound’s chlorinated/fluorinated structure poses toxicity risks. Key precautions:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- Follow protocols for halogenated waste disposal (neutralization with NaOH or KOH).

- Monitor stability under light/moisture; store in anhydrous conditions () .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

Density Functional Theory (DFT) simulations predict reaction pathways, such as energy barriers for cyclization or halogenation. For example:

Q. How do researchers resolve contradictions in biological activity data for quinazoline derivatives?

Conflicting bioactivity results may arise from:

- Purity variations : Impurities (e.g., unreacted precursors) skew assay results. Use HPLC (≥95% purity) and control experiments ().

- Assay specificity : Test against multiple cell lines/enzymes (e.g., kinase vs. phosphatase targets) to clarify selectivity.

- Structural analogs : Compare activity of this compound with non-halogenated quinazolines to isolate halogen effects .

Q. What mechanistic insights explain the electrophilic reactivity of this compound?

The electron-withdrawing Cl/F groups activate the quinazoline core for nucleophilic substitution:

Q. How can researchers design derivatives of this compound for targeted drug delivery?

Strategies include:

- Prodrug functionalization : Attach ester or peptide moieties to enhance solubility/targeting (e.g., hydrolyzable linkers).

- Crystallography-guided design : Use ORTEP-derived structures to identify binding pockets in target proteins (e.g., EGFR kinases).

- In silico screening : Dock derivatives into protein active sites (AutoDock Vina) to prioritize synthesis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

Q. What methodologies reconcile conflicting bioassay results across studies?

- Meta-analysis : Pool data from multiple studies (e.g., IC values) and apply statistical models (ANOVA, Bayesian inference) to identify outliers.

- Standardized assays : Adopt consensus protocols (e.g., CLSI guidelines) for cytotoxicity or enzyme inhibition.

- Structural analogs : Test intermediates (e.g., mono-chlorinated derivatives) to isolate contributions of specific substituents .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.